molecular formula C12H16O4 B12272418 (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester

(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester

Cat. No.: B12272418
M. Wt: 224.25 g/mol
InChI Key: LAKRJQCENHXAKP-UHFFFAOYSA-N
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Description

®-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester is an organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a propionic acid ester moiety. Its chemical properties make it a valuable subject of study for researchers and scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester typically involves several steps. One common method includes the Wittig reaction or Horner-Emmons-Wittig reaction, which is carried out under alkaline conditions in an inert solvent . The reaction involves the use of an alkaline substance and a specific compound to obtain the desired product. The process is known for its mild reaction conditions and simplicity, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yields and purity of the final product. The use of non-toxic reagents and solvents is emphasized to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced derivatives .

Scientific Research Applications

®-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester has numerous scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester involves its interaction with specific molecular targets and pathways. For instance, it may enhance muscle strength by increasing the expression of certain genes related to muscle development . Additionally, it can improve glucose and lipid metabolism, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

®-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

ethyl 2-hydroxy-3-(3-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-16-12(14)11(13)8-9-5-4-6-10(7-9)15-2/h4-7,11,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKRJQCENHXAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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